3-Fluoro-4-mercaptobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

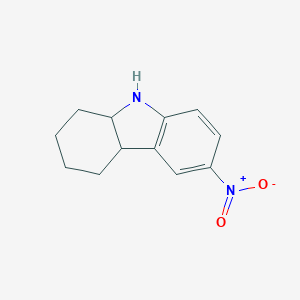

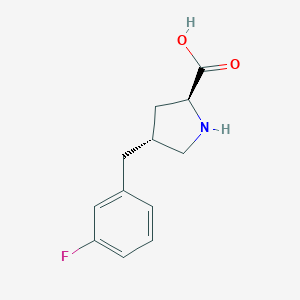

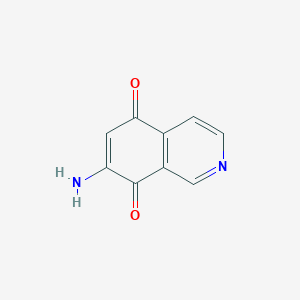

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-mercaptobenzonitrile consists of a benzene ring with a fluorine atom and a mercaptobenzonitrile group attached to it . Further details about its structure might require advanced analytical techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

3-Fluoro-4-mercaptobenzonitrile has a molecular weight of 153.18 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

Fluorinated compounds, like 3-Fluoro-4-mercaptobenzonitrile, often serve as key intermediates in organic synthesis due to their unique reactivity and ability to influence the electronic properties of molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a related fluorinated compound, illustrates the role of fluorinated intermediates in manufacturing materials with anti-inflammatory and analgesic properties (Qiu et al., 2009). This underscores the potential of 3-Fluoro-4-mercaptobenzonitrile in facilitating the synthesis of complex organic molecules.

Materials Science and Fluorinated Liquid Crystals

Fluorinated compounds significantly impact materials science, particularly in the development of liquid crystals with enhanced properties. The incorporation of fluoro substituents can modify melting points, transition temperatures, and physical properties, such as dielectric anisotropy and optical anisotropy, making them suitable for commercial applications in displays and photonic devices (Hird, 2007). This highlights the role of fluorinated compounds, including potentially 3-Fluoro-4-mercaptobenzonitrile, in advancing materials with tailored properties for specific applications.

Pharmaceutical Applications and Drug Design

The role of fluorinated compounds in pharmaceuticals is well-established, with their inclusion in drug molecules often leading to improved pharmacokinetic and pharmacodynamic profiles. The metabolic and pharmaceutical aspects of fluorinated compounds have been explored, showing how fluorine atoms influence the metabolic pathways, distribution, and disposition of drug molecules, potentially leading to more effective and safer therapeutic options (Johnson et al., 2020). This suggests that 3-Fluoro-4-mercaptobenzonitrile could be explored for its potential benefits in drug development, particularly in the design of new molecules with enhanced activity and reduced toxicity.

Wirkmechanismus

Mode of Action

It’s known that the compound has been studied for its non-linear optical activity . The highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability, and first order hyperpolarizability of 3-Fluoro-4-mercaptobenzonitrile have been predicted with quantum chemistry calculations .

Result of Action

It’s known that the compound has been studied for its non-linear optical activity .

Eigenschaften

IUPAC Name |

3-fluoro-4-sulfanylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQILTZVEPXZDKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110888-16-9 |

Source

|

| Record name | 3-fluoro-4-sulfanylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)

![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)

![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)

![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)

![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)